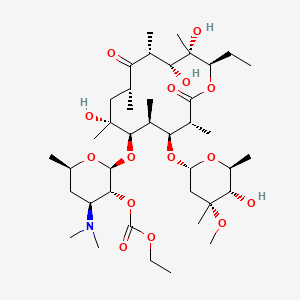

Erythromycin ethyl carbonate

Description

Properties

CAS No. |

914076-30-5 |

|---|---|

Molecular Formula |

C40H71NO15 |

Molecular Weight |

806 g/mol |

IUPAC Name |

[(2S,3R,4S,6R)-4-(dimethylamino)-2-[[(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-6-methyloxan-3-yl] ethyl carbonate |

InChI |

InChI=1S/C40H71NO15/c1-15-27-40(11,48)32(43)22(5)29(42)20(3)18-38(9,47)34(56-36-31(55-37(46)50-16-2)26(41(12)13)17-21(4)51-36)23(6)30(24(7)35(45)53-27)54-28-19-39(10,49-14)33(44)25(8)52-28/h20-28,30-34,36,43-44,47-48H,15-19H2,1-14H3/t20-,21-,22+,23+,24-,25+,26+,27-,28+,30+,31-,32-,33+,34-,36+,38-,39-,40-/m1/s1 |

InChI Key |

BSUQCLSFQSUNED-PPPRQHODSA-N |

SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OC(=O)OCC)(C)O)C)C)O)(C)O |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)OC(=O)OCC)(C)O)C)C)O)(C)O |

Canonical SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OC(=O)OCC)(C)O)C)C)O)(C)O |

Appearance |

Solid powder |

Other CAS No. |

7218-80-6 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Erythromycin ethyl carbonate; Erythromycin 2''-carbonic acid ethyl ester; EINECS 230-615-1; J227.451E; |

Origin of Product |

United States |

Comparison with Similar Compounds

Pharmacokinetic Comparison with Similar Compounds

Erythromycin derivatives such as erythromycin ethyl succinate , erythromycin stearate , and propionyl erythromycin lauryl sulfate share the prodrug strategy but differ in pharmacokinetic profiles:

Key Findings :

- Erythromycin ethyl succinate achieves peak plasma concentrations faster than stearate but requires pre-meal administration to minimize nausea .

- Propionyl erythromycin lauryl sulfate shows reduced antibacterial activity in serum compared to this compound when administered post-meal, suggesting inferior bioavailability under fed conditions .

Antimicrobial Activity and Synergy Effects

Minimum Inhibitory Concentration (MIC) Profiles

This compound’s antibacterial efficacy is comparable to other erythromycin esters but varies when combined with adjuvants like protocatechuic acid ethyl ester (EDHB) .

*FIC Index Interpretation: ≤0.5 = Synergistic; 0.5–1 = Additive; >1 = Indifferent .

Toxicity Profiles

This compound shares the hepatotoxicity risk of macrolides but is considered safer than erythromycin base:

Note: 16-membered macrolides (e.g., roxithromycin) demonstrate lower hepatotoxicity than 14-membered derivatives like this compound .

Q & A

Basic: What experimental methodologies are recommended to assess the pH-dependent stability of erythromycin derivatives like ethyl carbonate in aqueous solutions?

Answer:

To evaluate pH-dependent stability, researchers should design kinetic studies using buffered solutions across a physiologically relevant pH range (e.g., pH 4–8). High-performance liquid chromatography (HPLC) with UV detection is optimal for quantifying degradation products. Accelerated stability testing under controlled temperature (e.g., 40°C) can expedite data collection. Statistical models (e.g., Arrhenius equations) should validate degradation kinetics, while ANOVA can identify significant pH effects .

Advanced: How can contradictory data on erythromycin derivative degradation mechanisms be resolved in systematic reviews?

Answer:

Contradictions often arise from variations in experimental conditions (e.g., solvent composition, temperature). Researchers should:

- Conduct sensitivity analyses to isolate confounding variables (e.g., ionic strength, excipient interactions).

- Apply meta-regression to assess methodological heterogeneity (e.g., HPLC vs. spectrophotometry).

- Validate findings using orthogonal techniques like mass spectrometry to confirm degradation pathways.

Transparent reporting of raw data and error margins is critical for reconciling discrepancies .

Basic: What statistical approaches are appropriate for optimizing erythromycin ethyl carbonate synthesis yield in fractional factorial designs?

Answer:

Response Surface Methodology (RSM) with Central Composite Design (CCD) is effective for optimizing reaction parameters (e.g., catalyst concentration, temperature). ANOVA should validate model significance (p < 0.05), and lack-of-fit tests assess model adequacy. Residual plots and Cook’s distance metrics identify outliers. Post-hoc power analyses ensure sufficient sample sizes .

Advanced: How can researchers design ethical and reproducible pharmacokinetic studies for erythromycin derivatives in vulnerable populations?

Answer:

- Participant Selection : Use stratified sampling to ensure demographic diversity. Document inclusion/exclusion criteria rigorously (e.g., renal/hepatic function thresholds) .

- Ethical Compliance : Implement blinded randomization and independent Data Safety Monitoring Boards (DSMBs).

- Data Reproducibility : Pre-register protocols (e.g., ClinicalTrials.gov ) and share raw datasets in repositories like Zenodo with standardized metadata .

Basic: What analytical validation protocols ensure accuracy in quantifying this compound in biological matrices?

Answer:

- Calibration : Use matrix-matched standards to correct for ion suppression in LC-MS/MS.

- Precision/Accuracy : Perform intra-day and inter-day replicates (n ≥ 5) with acceptance criteria of ±15% deviation.

- Limit of Quantification (LOQ) : Determine via signal-to-noise ratios (S/N ≥ 10) and confirm with spiked recovery experiments .

Advanced: How should researchers address evolving regulatory standards in formulation studies of erythromycin derivatives?

Answer:

- Literature Surveillance : Use tools like PubMed Alerts and regulatory databases (e.g., FDA Orange Book) to track guideline updates.

- Adaptive Design : Incorporate modular formulation changes (e.g., switching from diethyl carbonate to propylene glycol solvents) while maintaining stability profiles.

- Cross-Validation : Compare results against historical data using equivalence testing (e.g., two one-sided t-tests) .

Basic: What are the critical steps for ensuring chemical specificity in spectroscopic analysis of erythromycin derivatives?

Answer:

- FT-IR/NMR : Assign peaks using reference spectra from databases like SDBS. Confirm absence of solvent artifacts (e.g., DMSO-d⁶ residual signals).

- Chromatographic Purity : Achieve baseline separation (resolution ≥ 1.5) via gradient elution in HPLC.

- Forced Degradation : Expose samples to heat/light/acids to identify characteristic degradation peaks .

Advanced: How can machine learning enhance predictive modeling of this compound bioavailability?

Answer:

- Data Curation : Compile physicochemical properties (logP, pKa) and in vivo PK data into structured databases.

- Algorithm Selection : Use Random Forest or Gradient Boosting models to handle non-linear relationships.

- Validation : Apply k-fold cross-validation and external datasets (e.g., ChEMBL) to avoid overfitting. SHAP values interpret feature importance (e.g., solubility vs. protein binding) .

Basic: What quality control measures are essential in scaling up erythromycin derivative synthesis from lab to pilot plant?

Answer:

- Process Analytical Technology (PAT) : Implement in-line FTIR for real-time monitoring of reaction endpoints.

- Batch Consistency : Use control charts (e.g., X-bar and R charts) to track critical quality attributes (CQAs) like particle size.

- Impurity Profiling : Compare pilot batches to lab-scale references via HPLC-ELSD .

Advanced: How do researchers navigate conflicting toxicity data for erythromycin derivatives in preclinical models?

Answer:

- Mechanistic Studies : Use in vitro hepatocyte assays to differentiate intrinsic toxicity from metabolite-mediated effects.

- Dose-Response Modeling : Apply benchmark dose (BMD) analysis to identify thresholds.

- Cross-Species Extrapolation : Use physiologically based pharmacokinetic (PBPK) models to adjust for metabolic differences (e.g., CYP3A4 expression) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.